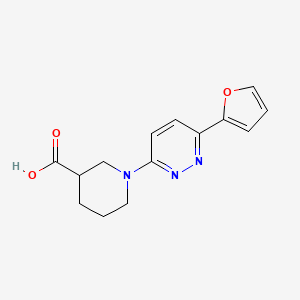

1-(6-(Furan-2-yl)pyridazin-3-yl)piperidine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

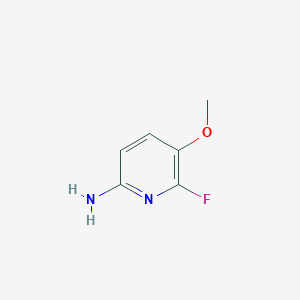

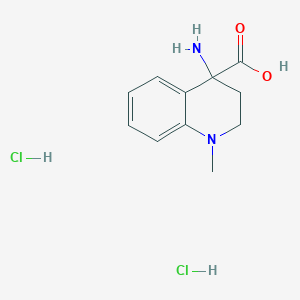

The molecular structure of this compound is characterized by a five-membered pyrrolidine ring, a six-membered pyridazine ring, and a five-membered furan ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring also leads to increased three-dimensional coverage, a phenomenon called "pseudorotation" .Applications De Recherche Scientifique

Antibacterial Activity

Furan derivatives, including “1-(6-(Furan-2-yl)pyridazin-3-yl)piperidine-3-carboxylic acid”, have shown significant antibacterial activity . They have been used in the development of new drugs to combat microbial resistance . Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas .

Antimicrobial Activity

The compound has shown promising antimicrobial activity. For instance, 3-Aryl-3-(Furan-2-yl)propanoic Acid Derivatives, which are similar in structure, have demonstrated good antimicrobial activity against yeast-like fungi Candida albicans .

Anti-Tubercular Agents

Analogues of pyrazine and pyrazinamide, which are structurally similar to “1-(6-(Furan-2-yl)pyridazin-3-yl)piperidine-3-carboxylic acid”, have shown higher anti-TB activity against Mycobacterium tuberculosis .

Anti-Ulcer Activity

Furan derivatives have been found to have anti-ulcer activity . This suggests that “1-(6-(Furan-2-yl)pyridazin-3-yl)piperidine-3-carboxylic acid” may also have potential in this area.

Diuretic Activity

Furan derivatives have also been found to have diuretic activity , indicating that “1-(6-(Furan-2-yl)pyridazin-3-yl)piperidine-3-carboxylic acid” could potentially be used in the treatment of conditions that benefit from increased urine production.

Anti-Inflammatory and Analgesic Activity

Furan derivatives have been found to have anti-inflammatory and analgesic activities . This suggests that “1-(6-(Furan-2-yl)pyridazin-3-yl)piperidine-3-carboxylic acid” may have potential applications in the treatment of pain and inflammation.

Antidepressant and Anti-Anxiety Activity

Furan derivatives have been found to have antidepressant and anti-anxiety activities . This suggests that “1-(6-(Furan-2-yl)pyridazin-3-yl)piperidine-3-carboxylic acid” could potentially be used in the treatment of mood disorders.

Anti-Cancer Activity

Furan derivatives have been found to have anti-cancer activity . This suggests that “1-(6-(Furan-2-yl)pyridazin-3-yl)piperidine-3-carboxylic acid” could potentially be used in the treatment of various types of cancer.

Orientations Futures

The future directions for this compound could involve further exploration of its potential uses in drug discovery, given the interest in pyrrolidine-containing compounds in medicinal chemistry . Further studies could also investigate its synthesis, physical and chemical properties, and safety profile in more detail.

Mécanisme D'action

Target of Action

Related compounds such as pyrrolidine derivatives have been found to inhibit gaba (γ-aminobutyric acid) uptake . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system, and its uptake inhibition can lead to an increase in its concentration in the synaptic cleft, potentially affecting neuronal excitability.

Propriétés

IUPAC Name |

1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c18-14(19)10-3-1-7-17(9-10)13-6-5-11(15-16-13)12-4-2-8-20-12/h2,4-6,8,10H,1,3,7,9H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGGXAXASTGZYEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CO3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-(Furan-2-yl)pyridazin-3-yl)piperidine-3-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acrylamide](/img/structure/B2488731.png)

![3-(2-Chloro-6-fluorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2488735.png)

![3-[(4-fluorophenyl)sulfanyl]-N-phenylpropanamide](/img/structure/B2488739.png)

![6-[1-(4-methoxybenzoyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline](/img/structure/B2488743.png)

![N-(4-bromo-2-fluorophenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2488745.png)